2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Overview
Description
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chlorinated phenoxy group and a morpholinylsulfonyl phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This is followed by the reaction with propanoic acid to form 2-(4-chloro-2-methylphenoxy)propanoic acid.
Amidation Reaction: The phenoxy intermediate is then reacted with 4-(4-morpholinylsulfonyl)aniline under appropriate conditions to form the final product, this compound. This step typically requires the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical products, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: A structurally related compound with similar phenoxy and chlorinated groups.
4-(4-morpholinylsulfonyl)aniline: Shares the morpholinylsulfonyl phenyl group.
Uniqueness
2-(4-CHLORO-2-METHYLPHENOXY)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-14-13-16(21)3-8-19(14)28-15(2)20(24)22-17-4-6-18(7-5-17)29(25,26)23-9-11-27-12-10-23/h3-8,13,15H,9-12H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXYWUKJTMSJEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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